(R)-1-N-Boc-Pipecolamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

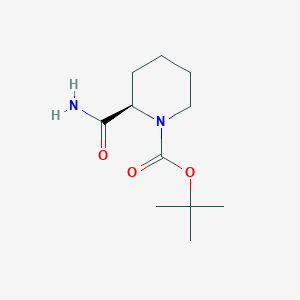

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-carbamoylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-4-6-8(13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFYKONQFFJILQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428033 | |

| Record name | tert-Butyl (2R)-2-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848488-91-5 | |

| Record name | 1,1-Dimethylethyl (2R)-2-(aminocarbonyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848488-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2R)-2-carbamoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-N-Boc-pipecolamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-N-Boc-pipecolamide, also known as (R)-tert-butyl 2-carbamoylpiperidine-1-carboxylate, is a chiral synthetic building block that holds significance in the fields of medicinal chemistry and drug discovery. Its rigid piperidine scaffold, coupled with the versatile N-Boc protecting group and the primary amide functionality, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and predicted spectroscopic data for this compound, aimed at supporting researchers in its application.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental chemical properties can be reliably determined or predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₂₀N₂O₃ | - |

| Molecular Weight | 228.29 g/mol | [Calculated] |

| CAS Number | 848488-91-5 | [1][2] |

| Appearance | White to off-white solid | [Predicted based on analogous compounds] |

| Melting Point | Not available | - |

| Boiling Point | 384.4 ± 31.0 °C (Predicted for S-enantiomer) | [3] |

| Density | 1.123 ± 0.06 g/cm³ (Predicted for S-enantiomer) | [3] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | [Predicted based on structure] |

Synthesis

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from (R)-1-N-Boc-pipecolinic acid via amide bond formation.

Materials:

-

(R)-1-N-Boc-pipecolinic acid

-

Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

-

Coupling agents:

-

Option A: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt)

-

Option B: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous solvents: Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Methodology:

-

Activation of the Carboxylic Acid:

-

Dissolve (R)-1-N-Boc-pipecolinic acid (1 equivalent) in anhydrous DCM or DMF.

-

Add the coupling agent (e.g., EDC, 1.1 equivalents) and an activator (e.g., HOBt, 1.1 equivalents).

-

Stir the mixture at 0 °C for 30 minutes to form the active ester intermediate.

-

-

Amidation:

-

To the activated acid solution, add a solution of ammonia (e.g., 7N in methanol, 2-3 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

Specific spectroscopic data for this compound is not widely published. The following tables provide predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based on the compound's structure and data from analogous molecules.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0-7.5 | br s | 1H | -NH₂ |

| ~ 5.5-6.0 | br s | 1H | -NH₂ |

| ~ 4.8-5.0 | m | 1H | H-2 |

| ~ 3.9-4.1 | m | 1H | Piperidine ring proton |

| ~ 2.8-3.0 | m | 1H | Piperidine ring proton |

| ~ 1.2-1.8 | m | 6H | Piperidine ring protons |

| 1.47 | s | 9H | Boc (-C(CH₃)₃) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | C=O (Amide) |

| ~ 155 | C=O (Boc) |

| ~ 80 | -C(CH₃)₃ (Boc) |

| ~ 55 | C-2 |

| ~ 45 | Piperidine ring carbon |

| ~ 28.5 | -C(CH₃)₃ (Boc) |

| ~ 20-30 | Piperidine ring carbons |

Table 4: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3350-3180 | N-H stretch (primary amide) |

| ~ 2975-2850 | C-H stretch (alkane) |

| ~ 1680 | C=O stretch (Boc carbamate) |

| ~ 1650 | C=O stretch (Amide I band) |

| ~ 1600 | N-H bend (Amide II band) |

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 229.15 | [M+H]⁺ |

| 173.10 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |

| 129.10 | [M - Boc + H]⁺ (Loss of Boc group) |

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Use a 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the characteristic functional groups.

-

Methodology:

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Biological Activity and Signaling Pathways

As of the current literature survey, there is no specific information available regarding the biological activity or the involvement of this compound in any signaling pathways. Its structural similarity to various biologically active piperidine-containing compounds suggests its potential as a scaffold in the development of novel therapeutic agents. Further research is required to explore its pharmacological profile.

Conclusion

This compound is a valuable chiral building block with significant potential in synthetic and medicinal chemistry. This technical guide provides a summary of its known and predicted chemical properties, a plausible synthetic methodology, and expected spectroscopic data to facilitate its use in research and development. The absence of reported biological activity highlights an opportunity for future investigation into the pharmacological potential of this and related compounds.

Disclaimer

The information provided in this document is intended for experienced researchers and professionals. The predicted data and experimental protocols are for guidance purposes only and should be adapted and validated in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

References

(R)-1-N-Boc-pipecolamide structure and stereochemistry

An In-depth Technical Guide to (R)-1-N-Boc-pipecolamide: Structure and Stereochemistry

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key data of this compound, a chiral piperidine derivative of interest to researchers, scientists, and drug development professionals.

Chemical Structure and Stereochemistry

This compound, with the IUPAC name tert-butyl (2R)-2-carbamoylpiperidine-1-carboxylate, is a heterocyclic compound featuring a piperidine ring. The nitrogen atom of the piperidine is protected by a tert-butoxycarbonyl (Boc) group, and a primary amide (carboxamide) is attached to the second carbon of the ring.

The stereochemistry of the molecule is defined by the chiral center at the C2 position of the piperidine ring. The "(R)" designation indicates the absolute configuration at this stereocenter, according to the Cahn-Ingold-Prelog priority rules. The piperidine ring typically adopts a chair conformation to minimize steric strain, with the bulky N-Boc and the carboxamide groups occupying equatorial positions.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported in the literature. However, data for its (S)-enantiomer and the corresponding (R)-carboxylic acid are available and provide valuable reference points.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| IUPAC Name | tert-butyl (2R)-2-carbamoylpiperidine-1-carboxylate | - |

| CAS Number | 848488-91-5 | [1][2] |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [2] |

| Molecular Weight | 228.29 g/mol | [2] |

Table 2: Spectroscopic Data

While specific spectroscopic data for the (R)-enantiomer is scarce, the ¹H NMR spectrum is expected to be identical to that of its (S)-enantiomer.

| Data Type | Expected Chemical Shifts (ppm) for this compound |

| ¹H NMR | ~4.3 : Broad multiplet, corresponding to the C2 proton bearing the carboxamide group. ~1.44 : Sharp singlet, corresponding to the nine protons of the tert-butyl group. The piperidine ring protons will exhibit complex multiplet patterns. |

Note: The provided ¹H NMR data is based on the (S)-enantiomer and is expected to be identical for the (R)-enantiomer[3].

For comparative purposes, the properties of the more commonly available precursor, (R)-(+)-N-Boc-2-piperidinecarboxylic acid, are provided below.

Table 3: Properties of (R)-(+)-N-Boc-2-piperidinecarboxylic Acid

| Property | Value | Source |

| CAS Number | 28697-17-8 | [4] |

| Molecular Formula | C₁₁H₁₉NO₄ | [4] |

| Molecular Weight | 229.27 g/mol | [4] |

| Melting Point | 116-119 °C | [4] |

| Optical Activity | [α]²³/D +63.5±3°, c = 1 in acetic acid | [4] |

Experimental Protocols

Proposed Synthetic Workflow:

The following diagram illustrates a probable synthetic pathway from the carboxylic acid to the amide.

Caption: Proposed synthesis of this compound.

Detailed Methodology (General Procedure):

-

Activation of the Carboxylic Acid:

-

Dissolve (R)-1-N-Boc-pipecolinic acid in a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide).

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).

-

Stir the mixture at room temperature for a designated period (typically 1-2 hours) to form the activated ester intermediate.

-

-

Amidation Reaction:

-

In a separate flask, prepare a solution or suspension of an ammonia source, such as ammonium chloride, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA).

-

Add the solution of the activated ester dropwise to the ammonia mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water or a mild aqueous acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a mild acid, a mild base (like sodium bicarbonate solution), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity. The optical rotation can be measured using a polarimeter to verify the stereochemical integrity.

References

Synthesis of (R)-1-N-Boc-pipecolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (R)-1-N-Boc-pipecolamide, a chiral building block of significant interest in medicinal chemistry and drug development. The primary route to this compound involves the amidation of its corresponding carboxylic acid precursor, (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid, also known as (R)-N-Boc-pipecolic acid. This guide provides a comprehensive overview of the starting materials, key synthetic methodologies with detailed experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Core Starting Material: (R)-N-Boc-pipecolic acid

The principal starting material for the synthesis of this compound is (R)-N-Boc-pipecolic acid. The quality and enantiomeric purity of this precursor are critical for the successful synthesis of the target amide. Several synthetic routes to (R)-N-Boc-pipecolic acid have been established, often starting from (R)-pipecolic acid, which can be obtained through asymmetric synthesis or resolution of a racemic mixture.

One notable method for the preparation of N-Boc protected amino acids involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

General Experimental Workflow for N-Boc Protection

Caption: General workflow for the N-Boc protection of (R)-pipecolic acid.

Synthesis of this compound via Amide Coupling

The conversion of (R)-N-Boc-pipecolic acid to its primary amide, this compound, is typically achieved through an amide coupling reaction. This transformation requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an ammonia equivalent. Several coupling reagents and methods can be employed for this purpose.

Key Amide Coupling Methodologies

A variety of coupling reagents are available for the formation of amide bonds, each with its own advantages in terms of reactivity, yield, and suppression of side reactions like racemization. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP). Another effective approach is the mixed anhydride method.

| Coupling Method | Reagents | Typical Solvents | Key Characteristics |

| Carbodiimide | EDC·HCl, HOBt | DMF, DCM | Water-soluble byproducts, cost-effective. |

| Uronium/Aminium Salt | HATU, DIPEA | DMF, DCM | High efficiency, rapid reaction times, low racemization.[1] |

| Mixed Anhydride | Isobutyl chloroformate, N-Methylmorpholine | THF, Chloroform | Cost-effective, simple procedure. |

Detailed Experimental Protocol: Mixed Anhydride Method

The mixed anhydride method is a widely used and cost-effective approach for the synthesis of amides from N-protected amino acids. This protocol details the synthesis of this compound from (R)-N-Boc-pipecolic acid using isobutyl chloroformate.

Reaction Scheme:

(R)-N-Boc-pipecolic acid + Isobutyl chloroformate + N-Methylmorpholine → Mixed Anhydride Intermediate Mixed Anhydride Intermediate + NH₃ → this compound

Materials:

-

(R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid

-

Isobutyl chloroformate

-

N-Methylmorpholine (NMM)

-

Ammonia (e.g., as a solution in methanol or generated in situ from ammonium chloride)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

Hydrochloric acid (1M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve (R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid (1.0 eq) in anhydrous THF or DCM and cool the solution to -15 °C in an ice-salt bath.

-

Add N-Methylmorpholine (1.0 eq) to the solution while maintaining the temperature at -15 °C.

-

Slowly add isobutyl chloroformate (1.0 eq) dropwise to the reaction mixture, ensuring the temperature does not rise above -10 °C.

-

Stir the mixture at this temperature for 10-15 minutes to allow for the formation of the mixed anhydride.

-

-

Amidation:

-

To the freshly prepared mixed anhydride solution, add a solution of ammonia in methanol or introduce ammonia gas while maintaining the low temperature. Alternatively, a solution of ammonium chloride and a base like triethylamine can be used to generate ammonia in situ.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the reaction mixture to remove any precipitated salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure amide.

-

General Experimental Workflow for Amide Coupling

Caption: General workflow for the synthesis of this compound.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity. Typical characterization techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point (mp): To assess the purity of the solid product.

-

Optical Rotation: To confirm the stereochemical integrity of the chiral center.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available resources. Careful execution of the experimental procedures and thorough characterization of the final product are essential for obtaining high-quality material for subsequent applications in drug discovery and development.

References

In-Depth Technical Guide: (R)-1-N-Boc-pipecolamide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-1-N-Boc-pipecolamide, a chiral synthetic building block with significant potential in medicinal chemistry and drug development. This document details its chemical identity, physical properties, synthesis, and key applications, with a focus on experimental protocols and data presentation for practical laboratory use.

Chemical Identity and Properties

This compound, a derivative of the naturally occurring amino acid pipecolic acid, is a valuable intermediate in the synthesis of complex molecular architectures. Its Boc-protected amine allows for selective chemical modifications at other positions of the piperidine ring.

CAS Number: 848488-91-5

IUPAC Name: tert-butyl (2R)-2-carbamoylpiperidine-1-carboxylate

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀N₂O₃ | [General knowledge] |

| Molecular Weight | 228.29 g/mol | [General knowledge] |

| Appearance | White to off-white solid | [General knowledge] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | [General knowledge] |

| Melting Point | Not available |

Synthesis of this compound

The synthesis of tert-butyl (2R)-2-carbamoylpiperidine-1-carboxylate typically involves the protection of the nitrogen atom of (R)-pipecolamide with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to prevent the secondary amine from participating in undesired side reactions.

General Experimental Protocol: N-Boc Protection

This protocol outlines a general method for the N-Boc protection of a secondary amine, which can be adapted for the synthesis of the title compound from (R)-pipecolamide.

Materials:

-

(R)-pipecolamide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R)-pipecolamide (1.0 equivalent) in the chosen solvent (e.g., DCM).

-

Add triethylamine (1.1-1.5 equivalents) to the solution and stir at room temperature.

-

To this stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours at room temperature.

-

Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

-

Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl (2R)-2-carbamoylpiperidine-1-carboxylate.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

Spectroscopic Data

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

~4.0-4.5: Broad multiplet corresponding to the methine proton at the C2 position.

-

~3.0-4.0: Broad multiplets for the methylene protons adjacent to the nitrogen atom (C6).

-

~1.2-2.0: A series of multiplets for the remaining piperidine ring protons (C3, C4, C5).

-

~1.45: A sharp singlet integrating to 9 protons, characteristic of the tert-butyl group of the Boc protecting group.

-

~5.5-7.0: Broad singlets for the amide protons (-CONH₂), which may be exchangeable with D₂O.

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

-

~175: Carbonyl carbon of the amide.

-

~155: Carbonyl carbon of the Boc group.

-

~80: Quaternary carbon of the Boc group.

-

~50-60: Methine carbon at the C2 position.

-

~40-50: Methylene carbon at the C6 position.

-

~28.5: Methyl carbons of the Boc group.

-

~20-30: Remaining methylene carbons of the piperidine ring (C3, C4, C5).

Applications in Drug Development and Medicinal Chemistry

This compound serves as a versatile chiral building block in the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a common motif in many approved drugs and clinical candidates due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional orientation.

The presence of the Boc protecting group allows for the selective functionalization of the amide group or other positions on the piperidine ring, making it a valuable intermediate in multi-step syntheses.

Potential Therapeutic Areas

While specific biological activity for the title compound itself is not widely reported, its derivatives are explored in various therapeutic areas, including but not limited to:

-

Neuroscience: As precursors to compounds targeting CNS receptors.

-

Oncology: As scaffolds for the development of enzyme inhibitors.

-

Infectious Diseases: As core structures for novel antibacterial and antiviral agents.

Logical Relationship in Drug Discovery

The following diagram illustrates the role of this compound as a key intermediate in a typical drug discovery workflow.

Technical Guide: Spectroscopic Data for (R)-1-N-Boc-pipecolamide

Introduction

(R)-1-N-Boc-pipecolamide is a chiral synthetic building block of interest in medicinal chemistry and drug development. Its structure, featuring a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group and a primary amide, necessitates thorough spectroscopic analysis for unambiguous identification and quality control. This technical guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides detailed experimental protocols for acquiring this data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of its constituent functional groups and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.5 | Broad Singlet | 1H | Amide N-H |

| ~ 5.5 - 6.0 | Broad Singlet | 1H | Amide N-H |

| ~ 4.8 | Multiplet | 1H | H-2 |

| ~ 4.0 | Multiplet | 1H | H-6 (axial) |

| ~ 2.8 | Multiplet | 1H | H-6 (equatorial) |

| ~ 1.2 - 1.8 | Multiplet | 6H | H-3, H-4, H-5 |

| 1.47 | Singlet | 9H | Boc (tert-butyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | C=O (Amide) |

| ~ 155 | C=O (Boc) |

| ~ 80 | C (Boc quaternary) |

| ~ 55 | C-2 |

| ~ 45 | C-6 |

| ~ 28.5 | CH₃ (Boc) |

| ~ 28 | C-4 |

| ~ 25 | C-3 |

| ~ 20 | C-5 |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Strong, Broad | N-H Stretch (Amide) |

| ~ 2975, 2870 | Strong | C-H Stretch (Aliphatic) |

| ~ 1680 | Strong | C=O Stretch (Boc) |

| ~ 1650 | Strong | C=O Stretch (Amide I) |

| ~ 1550 | Strong | N-H Bend (Amide II) |

| ~ 1420 | Medium | C-N Stretch |

| ~ 1160 | Strong | C-O Stretch (Boc) |

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion |

| 229.15 | [M+H]⁺ |

| 251.13 | [M+Na]⁺ |

| 173.10 | [M+H - C₄H₈]⁺ |

| 129.09 | [M+H - Boc]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

-

Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.

-

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a standard 30-degree pulse sequence.

-

Acquire 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire 1024-4096 scans.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument's software will automatically generate the transmittance or absorbance spectrum.

-

3.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500.

-

Optimize instrumental parameters (e.g., capillary voltage, cone voltage) to obtain good signal intensity and fragmentation.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between molecular properties and spectroscopic data.

An In-depth Technical Guide on the Physical and Chemical Stability of (R)-1-N-Boc-pipecolamide

Introduction

(R)-1-N-Boc-pipecolamide is a chiral synthetic building block commonly utilized in the development of pharmaceutical agents, particularly in the synthesis of peptidomimetics and complex heterocyclic structures. As with any compound intended for use in drug development, a thorough understanding of its physical and chemical stability is paramount. Stability studies are critical for identifying potential degradation pathways, determining appropriate storage conditions and shelf-life, and developing robust, stability-indicating analytical methods as mandated by regulatory bodies like the ICH.

This technical guide outlines the predicted stability of this compound under various stress conditions, including hydrolysis, oxidation, heat, and light. It provides detailed, generalized protocols for conducting forced degradation studies and presents hypothetical data in a structured format to guide researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for designing appropriate analytical methods and formulation strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | (2R)-tert-butyl 2-carbamoylpiperidine-1-carboxylate |

| Synonyms | (R)-1-N-Boc-piperidine-2-carboxamide |

| CAS Number | 848488-91-5 |

| Molecular Formula | C₁₁H₂₀N₂O₃ |

| Molecular Weight | 228.29 g/mol |

| Appearance | White to off-white solid (predicted) |

| pKa | Non-ionizable within physiological pH range (predicted) |

| Solubility | Soluble in methanol, ethanol, DMSO, DCM; sparingly soluble in water (predicted) |

Predicted Chemical Stability and Degradation Pathways

The chemical stability of this compound is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group and the reactivity of the primary amide and piperidine ring under stress conditions.

Hydrolytic Stability

-

Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions.[1][2] This is the most anticipated degradation pathway. The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and carbon dioxide. The amide bond can also undergo hydrolysis under more forcing acidic conditions, but the deprotection of the Boc group is expected to be the primary degradation route. The main degradation product would be (R)-pipecolamide.

-

Basic Conditions: The Boc group is generally stable to a wide range of basic and nucleophilic conditions.[3][4] However, the primary amide is susceptible to hydrolysis under strong basic conditions (e.g., concentrated NaOH at elevated temperatures), which would yield (R)-1-N-Boc-pipecolic acid and ammonia.

-

Neutral Conditions: The molecule is expected to be stable in neutral aqueous solutions at ambient temperature.

Oxidative Stability

The piperidine ring is a potential site for oxidative degradation. The tertiary amine, once deprotected, and the carbons adjacent to the nitrogen are susceptible to oxidation.[5][6] Common oxidizing agents like hydrogen peroxide (H₂O₂) could lead to the formation of N-oxides (if the Boc group is removed) or other oxidation products. H-abstraction from the carbon atoms of the piperidine ring can also occur, potentially leading to imines or ring-opened products.[6][7]

Thermal Stability

The Boc protecting group is known to be thermally labile, although this often requires high temperatures (typically >150 °C).[8][9][10] Thermal degradation likely proceeds through a mechanism involving the elimination of isobutylene and carbon dioxide, similar to the acid-catalyzed pathway, to yield (R)-pipecolamide.[9]

Photostability

In accordance with ICH Q1B guidelines, photostability testing is a crucial part of stress testing.[11][12][13] this compound lacks a significant chromophore that absorbs in the near UV-visible region, suggesting it may have good intrinsic photostability. However, forced degradation studies under controlled light exposure are necessary to confirm this. Degradation, if any, would likely involve radical-mediated processes.

Hypothetical Forced Degradation Data

The following tables summarize the expected outcomes from forced degradation studies on this compound. The goal of these studies is typically to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting and separating the degradants.[14]

Table 2: Summary of Predicted Degradation under Forced Conditions

| Stress Condition | Reagent/Condition | Time | Temperature | Predicted Degradation (%) | Major Degradant(s) |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | 15-25% | (R)-pipecolamide |

| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 °C | < 5% | (R)-1-N-Boc-pipecolic acid |

| Oxidation | 3% H₂O₂ | 24 h | RT | 5-15% | Oxidized piperidine derivatives |

| Thermal | Solid State | 48 h | 80 °C | < 5% | - |

| Thermal (Harsh) | Solid State | 24 h | 150 °C | 10-20% | (R)-pipecolamide |

| Photolytic | ICH Q1B Option 2 | - | RT | < 5% | - |

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are provided below. These protocols are designed to establish the intrinsic stability profile and to develop and validate a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[15][16][17]

General Sample Preparation

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[18] This stock solution will be used for all stress conditions.

Acidic Hydrolysis

-

Transfer 1 mL of the stock solution to a vial.

-

Add 1 mL of 0.1 M hydrochloric acid.

-

Cap the vial and place it in a water bath or oven at 60 °C for 24 hours.

-

After incubation, cool the sample to room temperature.

-

Neutralize the solution by adding 1 mL of 0.1 M sodium hydroxide.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

Basic Hydrolysis

-

Transfer 1 mL of the stock solution to a vial.

-

Add 1 mL of 0.1 M sodium hydroxide.

-

Cap the vial and place it in a water bath or oven at 60 °C for 24 hours.

-

After incubation, cool the sample to room temperature.

-

Neutralize the solution by adding 1 mL of 0.1 M hydrochloric acid.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

Oxidative Degradation

-

Transfer 1 mL of the stock solution to a vial.

-

Add 1 mL of 3% (v/v) hydrogen peroxide.

-

Cap the vial and store it at room temperature, protected from light, for 24 hours.

-

Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

Thermal Degradation (Solid State)

-

Weigh approximately 10 mg of this compound into a clear glass vial.

-

Place the uncapped vial in a thermostatically controlled oven at 80 °C for 48 hours.

-

After exposure, cool the sample to room temperature.

-

Dissolve the sample in the diluent to achieve a final concentration of 0.1 mg/mL for HPLC analysis.

Photostability Testing

-

Spread a thin layer of solid this compound in a chemically inert, transparent container.

-

Expose the sample in a photostability chamber according to ICH Q1B guidelines, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][19]

-

Prepare a control sample wrapped in aluminum foil to protect it from light and place it alongside the exposed sample to act as a dark control.

-

After exposure, dissolve the sample in the diluent to achieve a final concentration of 0.1 mg/mL for HPLC analysis.

Visualizations

The following diagrams illustrate the experimental workflow and predicted degradation pathways.

Caption: General workflow for forced degradation studies.

Caption: Predicted degradation pathways under stress conditions.

Conclusion

While specific experimental data for this compound is not publicly available, a robust stability profile can be predicted based on fundamental organic chemistry principles. The molecule is expected to be most sensitive to acidic conditions, leading to the cleavage of the Boc protecting group. It is predicted to be relatively stable under mild basic, oxidative, thermal, and photolytic conditions. The provided experimental protocols and hypothetical data serve as a comprehensive guide for researchers and drug development professionals to design and execute stability studies for this compound, ensuring the development of a safe, effective, and stable final product.

References

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]

- 7. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. jordilabs.com [jordilabs.com]

- 13. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 14. biopharminternational.com [biopharminternational.com]

- 15. ijpsr.com [ijpsr.com]

- 16. ijtsrd.com [ijtsrd.com]

- 17. scispace.com [scispace.com]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. database.ich.org [database.ich.org]

Solubility of (R)-1-N-Boc-pipecolamide in Common Organic Solvents: A Technical and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (R)-1-N-Boc-pipecolamide. As a chiral building block in medicinal chemistry and drug development, a thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and enabling formulation activities.

Due to the limited availability of specific quantitative solubility data in public literature, this document offers a predictive solubility profile based on the molecule's structural components and the known behavior of analogous compounds. Furthermore, it provides a detailed experimental protocol for the precise quantitative determination of its solubility in various organic solvents.

Core Concepts: Molecular Structure and Solubility

The solubility of this compound is governed by the interplay of its distinct structural features:

-

Piperidine Ring: A saturated heterocyclic scaffold.

-

tert-Butoxycarbonyl (Boc) Group: This bulky, nonpolar protecting group significantly increases the molecule's lipophilicity, thereby enhancing its solubility in nonpolar organic solvents.[1]

-

Primary Amide (-CONH₂): The amide functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic and aprotic solvents.

The principle of "like dissolves like" is central to predicting the solubility behavior of this molecule. Solvents that can effectively solvate both the nonpolar Boc group and the polar amide moiety will exhibit the highest solubilizing capacity. The overall solubility will be a balance between these competing structural characteristics.

Predicted Qualitative Solubility Profile

Based on its structure and data from analogous N-Boc-protected compounds, this compound is expected to exhibit the following solubility characteristics at room temperature.[2][3][4] This information is intended as a guideline for solvent selection prior to experimental determination.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The alcohol can hydrogen bond with the amide group, while its alkyl chain interacts favorably with the Boc group. |

| Chlorinated | Dichloromethane (DCM) | High | DCM is a versatile solvent that can effectively solvate a wide range of organic molecules, including those with moderate polarity.[3] |

| Polar Aprotic | DMSO, DMF | High | These solvents are excellent hydrogen bond acceptors and can strongly solvate the polar amide group.[3] |

| Acetonitrile | Moderate | Offers moderate polarity suitable for dissolving compounds with both polar and nonpolar features. | |

| Ethers | Tetrahydrofuran (THF) | Moderate | THF's ether oxygen can accept hydrogen bonds from the amide, and its cyclic structure can solvate the rest of the molecule. |

| Diethyl Ether | Low | Less polar than THF, it is a weaker solvent for the polar amide group. | |

| Esters | Ethyl Acetate | Moderate to High | Its polarity is intermediate, making it a good candidate for dissolving molecules with mixed characteristics. |

| Nonpolar Aromatic | Toluene | Low to Moderate | May show some solubility due to interactions with the lipophilic Boc group, but will poorly solvate the amide. |

| Nonpolar Aliphatic | Hexane, Heptane | Low / Insoluble | These solvents cannot effectively solvate the polar amide group, leading to poor overall solubility. |

Experimental Protocol for Quantitative Solubility Determination

This section outlines a detailed methodology for determining the equilibrium solubility of this compound using the reliable shake-flask method followed by gravimetric analysis.[4][5][6][7][8]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Centrifuge

-

Calibrated pipettes or syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., 20-30 mg, ensuring some solid remains undissolved) to a glass vial.

-

Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and let it stand undisturbed to allow the excess solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed (e.g., 5000 rpm) for 10-15 minutes.

-

-

Sample Analysis (Gravimetric):

-

Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant, taking extreme care not to disturb the solid pellet.

-

Transfer the aliquot to a pre-weighed, clean, and dry evaporation dish or vial. Record the exact weight of the empty container.

-

Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated. The temperature should be well below the compound's melting or decomposition point.

-

Transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute. Repeat the drying and weighing cycles until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final constant weight.

-

The solubility is then calculated using the following formula:

-

Solubility (mg/mL) = Mass of dried solute (mg) / Volume of supernatant withdrawn (mL)

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps for the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

References

The Discovery and First Synthesis of (R)-1-N-Boc-pipecolamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and a plausible first synthetic route to (R)-1-N-Boc-pipecolamide, a chiral piperidine derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing with the asymmetric synthesis of the key intermediate, (R)-pipecolic acid, followed by the introduction of a tert-butyloxycarbonyl (Boc) protecting group, and culminating in the amidation of the carboxylic acid functionality. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and reaction mechanisms to support research and development in this area.

Introduction

This compound, also known as (R)-tert-butyl 2-carbamoylpiperidine-1-carboxylate, is a valuable chiral building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The piperidine scaffold is a common motif in a wide range of biologically active compounds. The specific stereochemistry at the C2 position and the presence of the Boc-protected amine and the primary amide make it a versatile intermediate for further chemical modifications. While a singular "discovery" paper for this specific compound is not readily identifiable in the literature, its synthesis can be logically derived from established methodologies in asymmetric synthesis and peptide chemistry. This guide outlines a likely inaugural synthetic pathway based on well-documented chemical transformations.

Synthetic Strategy Overview

The synthesis of this compound is approached through a three-stage process:

-

Enantioselective Synthesis of (R)-Pipecolic Acid: The foundational step is the creation of the chiral piperidine carboxylic acid. Among various methods, a highly efficient approach is the catalytic dynamic resolution of N-Boc-2-lithiopiperidine.

-

N-Boc Protection: The secondary amine of (R)-pipecolic acid is protected with a tert-butyloxycarbonyl group to prevent side reactions in the subsequent amidation step. In the chosen primary synthetic route, this step is concurrent with the creation of the chiral center.

-

Amidation: The carboxylic acid of N-Boc-(R)-pipecolic acid is converted to the primary amide using standard peptide coupling reagents.

This overall workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

Step 1 & 2: Enantioselective Synthesis and N-Boc Protection of (R)-Pipecolic Acid via Catalytic Dynamic Resolution

A highly effective method for the direct synthesis of N-Boc-(R)-pipecolic acid involves the catalytic dynamic resolution of in situ generated N-Boc-2-lithiopiperidine. This method, pioneered by Beak and others, utilizes a chiral ligand to control the stereochemistry during the carboxylation of the lithiated intermediate.

Reaction Scheme:

Caption: Synthesis of N-Boc-(R)-pipecolic acid.

Detailed Protocol:

-

To a solution of N-Boc-piperidine (1.0 equivalent) and a chiral ligand such as a (-)-sparteine surrogate (0.1 equivalents) in anhydrous diethyl ether (Et2O) at -78 °C under an inert atmosphere, is added s-butyllithium (s-BuLi) in cyclohexane (1.1 equivalents) dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

Dry carbon dioxide gas is then bubbled through the solution for 1 hour.

-

The reaction is quenched with saturated aqueous ammonium chloride solution.

-

The aqueous layer is separated and acidified to pH 2-3 with 1 M HCl.

-

The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-(R)-pipecolic acid.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 78% | [1] |

| Enantiomeric Ratio (er) | 98:2 | [1] |

Step 3: Amidation of N-Boc-(R)-pipecolic acid

The final step is the conversion of the carboxylic acid to a primary amide. A common and efficient method for this transformation is the use of carbodiimide coupling agents in the presence of an activating agent.

Reaction Scheme:

Caption: Amidation of N-Boc-(R)-pipecolic acid.

Detailed Protocol:

-

To a solution of N-Boc-(R)-pipecolic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) at 0 °C is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and ammonium chloride (NH4Cl) (1.5 equivalents).

-

N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford this compound.

Quantitative Data:

| Parameter | Value (Typical) |

| Yield | 85-95% |

Note: The yield is an estimated value based on similar reported amide coupling reactions.

Summary of Quantitative Data

| Step | Product | Starting Material | Key Reagents | Yield | Enantiomeric Ratio |

| 1 & 2 | (R)-1-N-Boc-pipecolic acid | N-Boc-piperidine | s-BuLi, (-)-sparteine surrogate, CO2 | 78% | 98:2 |

| 3 | This compound | (R)-1-N-Boc-pipecolic acid | EDC, HOBt, NH4Cl | 85-95% (Est.) | >98:2 |

Conclusion

This technical guide has detailed a feasible and efficient synthetic route for the preparation of this compound. The key to the synthesis is the highly enantioselective formation of the (R)-pipecolic acid backbone, which can be effectively achieved through catalytic dynamic resolution. The subsequent amidation is a standard transformation with high expected yields. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of chiral piperidine derivatives for applications in drug discovery and development. The modularity of this synthetic route also allows for the potential synthesis of a variety of amide derivatives by substituting ammonium chloride with other primary or secondary amines in the final step.

References

The Ascending Trajectory of Pipecolic Acid Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pipecolic acid scaffold, a six-membered heterocyclic non-proteinogenic amino acid derived from L-lysine, has emerged as a privileged structure in medicinal chemistry. Its inherent conformational rigidity and chiral nature provide a unique three-dimensional framework for the design of potent and selective therapeutic agents. This technical guide delves into the burgeoning field of pipecolic acid derivatives, offering a comprehensive review of their synthesis, biological evaluation, and mechanisms of action across diverse therapeutic areas, including antiviral, anticancer, and neuroprotective applications.

Antiviral Potential: Targeting Flaviviral Proteases

A significant area of investigation for pipecolic acid derivatives has been in the development of inhibitors for flaviviral proteases, crucial enzymes for viral replication. Notably, R-configured pipecolic acid-based molecules have demonstrated promising activity as allosteric inhibitors of the NS2B/NS3 serine proteases from dengue (DENV) and Zika (ZIKV) viruses.

Quantitative Data on Antiviral Activity

| Compound | Target | Assay | IC50 (µM) | EC50 (µM) | Cytotoxicity (CC50 in µM) | Reference |

| Compound 24 | DENV NS2B/NS3 | Enzymatic | Mid-micromolar | - | > 100 | [1][2] |

| DENV2 | Protease Reporter Gene Assay | - | 5.2 | > 100 | [1][2] | |

| Compound 27 | DENV NS2B/NS3 | Enzymatic | Mid-micromolar | - | > 100 | [1][2] |

| DENV2 | Protease Reporter Gene Assay | - | 5.1 | > 100 | [1][2] |

Experimental Protocols

Synthesis of R-configured Pipecolic Acid-Based DENV NS2B/NS3 Inhibitors: [1]

The synthesis of R-configured pipecolic acid-based inhibitors involves a multi-step process. A key step is the coupling of (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid with a suitable amine, such as 5,6-dimethoxybenzo[d]thiazol-2-amine. This is followed by deprotection and subsequent reaction with various sulfonyl chlorides to yield the final derivatives.[1]

-

Coupling Reaction: (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid is coupled with 5,6-dimethoxybenzo[d]thiazol-2-amine using a coupling agent like TBTU in the presence of a base such as DIPEA in DMF. The reaction is typically carried out at 0°C to room temperature for 12 hours.

-

Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed using an acid, such as BBr3 in dichloromethane (DCM) at low temperatures (-78°C), followed by warming to room temperature.

-

Sulfonylation: The deprotected intermediate is then reacted with a variety of sulfonyl chlorides in the presence of a base like triethylamine (Et3N) in a solvent such as acetonitrile (CH3CN) at room temperature for 12 hours to afford the target compounds.[1]

DENV2 Protease Reporter Gene Assay: [1][2]

This cell-based assay utilizes HeLa cells stably co-transfected with two constructs: one expressing the DENV-2 NS2B-NS3 protease and another expressing Renilla luciferase linked to the oxygen-dependent degradation domain of HIF1α via a protease cleavage site.

-

Cell Culture: DENV2proHeLa cells are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of the test compounds.

-

Incubation: The treated cells are incubated for a specified period to allow for protease inhibition and subsequent effects on luciferase expression.

-

Luminescence Measurement: The activity of Renilla luciferase is measured using a luminometer. A decrease in luminescence indicates inhibition of the DENV2 protease.

-

Data Analysis: The EC50 values are calculated from the dose-response curves.

Signaling Pathway and Mechanism of Action

Pipecolic acid derivatives have been shown to act as allosteric inhibitors of the DENV NS2B/NS3 protease.[1] This means they bind to a site on the enzyme distinct from the active site, inducing a conformational change that ultimately inhibits the enzyme's catalytic activity. This allosteric site is located near Asn152 of the NS3 protease domain.[1] By binding to this site, the inhibitors are thought to prevent the conformational rearrangement of the NS2B cofactor that is necessary for the activation of the protease, effectively locking the enzyme in an inactive state.

Anticancer Applications: Inducing Apoptosis

Derivatives of pipecolic acid have also been explored for their potential as anticancer agents. For instance, piperazine-tethered derivatives of alepterolic acid have demonstrated cytotoxicity against various cancer cell lines.

Quantitative Data on Anticancer Activity

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Compound 3n (Alepterolic acid derivative) | MDA-MB-231 (Triple-negative breast cancer) | MTT Assay | 5.55 ± 0.56 | |

| (3,4-dichlorobenzyl)piperazinyl alepterolic acid (6p) | MCF-7 (Breast cancer) | MTT Assay | 8.31 ± 0.67 | [3] |

Experimental Protocols

Synthesis of Alepterolic Acid Piperazine Derivatives:

The synthesis of these derivatives typically involves the modification of the natural product alepterolic acid. The carboxylic acid group of alepterolic acid is activated and then coupled with various substituted piperazines to form an amide linkage.

-

Amide Coupling: Alepterolic acid is reacted with a coupling agent such as HATU or EDC/HOBt to form an active ester. This is then reacted with the desired piperazine derivative in a suitable solvent like DMF or DCM, often in the presence of a base like DIPEA. The reaction mixture is stirred at room temperature until completion.

-

Purification: The final products are purified using techniques such as column chromatography on silica gel.

MTT Assay for Cytotoxicity: [3][4][5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a solution of SDS in HCl.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Western Blot Analysis for Apoptosis Markers: [6][7]

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.

-

Protein Extraction: Cells treated with the test compounds are lysed to extract total proteins.

-

Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathway and Mechanism of Action

Certain alepterolic acid derivatives induce cancer cell death through the intrinsic pathway of apoptosis.[6] This is evidenced by the increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which leads to the activation of caspase-9. Activated caspase-9 then activates the executioner caspase, caspase-3, which in turn cleaves key cellular substrates like PARP (poly(ADP-ribose) polymerase), ultimately leading to cell death.

Neuroprotective Effects: Modulating GABAergic Neurotransmission

Derivatives of nipecotic acid, a regioisomer of pipecolic acid, have been investigated for their neuroprotective properties. These compounds often act as GABA (gamma-aminobutyric acid) reuptake inhibitors, thereby enhancing GABAergic neurotransmission, which plays a crucial role in reducing neuronal excitability.

Quantitative Data on Neuroprotective Activity

| Compound | Target | Assay | IC50 (µM) | Reference |

| Nipecotic acid derivative | Acetylcholinesterase | Enzymatic Assay | as low as 47 | [7] |

| Nipecotic acid derivative | Lipid Peroxidation | Inhibition Assay | as low as 20 | [8] |

Experimental Protocols

Synthesis of Nipecotic Acid Derivatives: [8]

The synthesis of nipecotic acid derivatives often involves the amidation of ethyl nipecotate with various carboxylic acids possessing antioxidant or anti-inflammatory properties.

-

Amidation: Ethyl nipecotate is reacted with a carboxylic acid (e.g., ferulic acid, sinapic acid) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically performed in a solvent like dichloromethane (DCM). For less soluble carboxylic acids, a co-solvent like N,N-dimethylformamide (DMF) may be added.

-

Purification: The resulting amide derivatives are purified by flash column chromatography.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method): [9]

This colorimetric assay is widely used to screen for AChE inhibitors.

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen, in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, the AChE enzyme is pre-incubated with various concentrations of the test compounds.

-

Reaction Initiation: The reaction is initiated by adding the substrate (ATCI) and DTNB to the wells.

-

Absorbance Measurement: The absorbance is measured kinetically at 412 nm. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow product.

-

Data Analysis: The rate of the reaction is determined, and the percentage of inhibition is calculated for each compound concentration to determine the IC50 value.

Signaling Pathway and Mechanism of Action

Nipecotic acid derivatives primarily exert their neuroprotective effects by inhibiting the reuptake of GABA, the main inhibitory neurotransmitter in the central nervous system. By blocking the GABA transporters (GATs), these compounds increase the concentration of GABA in the synaptic cleft, leading to enhanced activation of GABA receptors (GABA-A and GABA-B). This heightened inhibitory neurotransmission helps to counteract neuronal hyperexcitability, which is implicated in various neurodegenerative conditions. Additionally, some derivatives possess antioxidant properties, which can further contribute to neuroprotection by mitigating oxidative stress.

References

- 1. Allosteric inhibition of the NS2B-NS3 protease from dengue virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzylpiperazinyl Derivatives of Alepterolic Acid: Synthesis and Cytotoxic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. figshare.com [figshare.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

(R)-1-N-Boc-pipecolamide: A Versatile Chiral Building Block in Asymmetric Synthesis

Abstract

(R)-1-N-Boc-pipecolamide is a valuable chiral building block derived from (R)-pipecolic acid, a non-proteinogenic amino acid. The presence of the rigid piperidine scaffold, a defined stereocenter at the C2 position, and the versatile Boc-protected amine and primary amide functionalities make it a significant intermediate in the synthesis of complex chiral molecules, particularly in the development of novel pharmaceuticals. This document provides detailed application notes on its utility and comprehensive protocols for its synthesis and potential transformations.

Introduction

Chiral piperidine derivatives are prevalent structural motifs in a vast array of natural products and active pharmaceutical ingredients (APIs). The stereochemistry of these heterocyclic systems is often crucial for their biological activity. This compound serves as a stable, readily handled precursor for the synthesis of more complex chiral amines, alkaloids, and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under mild acidic conditions, while the primary amide can undergo various chemical transformations.

Applications in Synthesis

This compound is primarily utilized as a chiral intermediate for the synthesis of more elaborate molecular architectures. Its key applications include:

-

Synthesis of Chiral 2-Substituted Piperidines: The primary amide can be reduced to a primary amine, yielding (R)-1-N-Boc-2-(aminomethyl)piperidine. This resulting chiral diamine is a valuable building block for ligands in asymmetric catalysis and for the synthesis of complex alkaloids.

-

Peptidomimetic and Macrocycle Synthesis: The pipecolamide unit can be incorporated into peptide sequences to induce specific conformations or to create peptidomimetics with enhanced stability and biological activity. The amide functionality provides a handle for further elongation of a peptide chain.

-

As a Precursor for Chiral Ligands: The amide can be chemically modified to introduce coordinating groups, leading to the formation of novel chiral ligands for asymmetric metal catalysis.

Data Presentation

Table 1: Enantioselective Synthesis of Precursor (R)-(+)-N-Boc-Pipecolic Acid

The synthesis of the direct precursor to this compound, (R)-(+)-N-Boc-pipecolic acid, can be achieved via catalytic dynamic resolution of N-Boc-2-lithiopiperidine.[1]

| Electrophile | Chiral Ligand | Yield (%) | Enantiomeric Ratio (er) |

| CO₂ | Ligand 8 | 78 | 98:2 |

Data extracted from a study on the catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine.[1]

Table 2: Representative Amide Coupling for this compound Synthesis

The following table presents typical yields for the synthesis of this compound from (R)-N-Boc-pipecolic acid using standard amide coupling reagents.

| Coupling Reagent | Base | Solvent | Typical Yield Range (%) |

| EDC/HOBt | DIPEA | DMF or DCM | 85-95 |

| HATU | DIPEA | DMF | 90-98 |

Yields are illustrative and can vary based on reaction scale and purification method.

Experimental Protocols

Protocol 1: Synthesis of this compound via EDC/HOBt Coupling

This protocol describes a standard procedure for the formation of the primary amide from (R)-N-Boc-pipecolic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

-

(R)-N-Boc-pipecolic acid

-

Ammonium chloride (NH₄Cl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous MgSO₄

-

Ethyl acetate

Procedure:

-

To a solution of (R)-N-Boc-pipecolic acid (1.0 equivalent) in anhydrous DMF or DCM, add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents).

-

Add ammonium chloride (1.2 equivalents) to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis of this compound via HATU Coupling

This protocol outlines the use of the highly efficient coupling reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

Materials:

-

(R)-N-Boc-pipecolic acid

-

Ammonium chloride (NH₄Cl)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous MgSO₄

-

Ethyl acetate

Procedure:

-

Dissolve (R)-N-Boc-pipecolic acid (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add ammonium chloride (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 2-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Visualizations